Gramodendrine
Overview
Description
Gramodendrine is a bipiperidyl-indole alkaloid isolated from the plant Lupinus arbustus subsp. calcaratus . It is characterized by its unique structure, which includes an indole moiety attached to a bipiperidyl framework. This compound has garnered interest due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gramodendrine can be synthesized from ammodendrine through a series of chemical reactions. The synthesis involves the degradation of ammodendrine to methoxymethylindole, followed by further chemical modifications . The reaction conditions typically involve the use of specific reagents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving multiple steps of purification and isolation to achieve high purity levels. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Gramodendrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
Scientific Research Applications
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of new synthetic methodologies and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of Gramodendrine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the central nervous system .
Comparison with Similar Compounds
Gramodendrine is unique due to its bipiperidyl-indole structure. Similar compounds include:
Ammodendrine: A precursor in the synthesis of this compound, sharing a similar piperidyl framework.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based alkaloids, which share the indole moiety but differ in their overall structure and biological activities
In comparison to these compounds, this compound stands out due to its specific combination of structural elements and its potential for diverse biological activities.
Properties
IUPAC Name |
1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16(25)23-12-6-7-17(14-23)21-10-4-5-11-24(21)15-18-13-22-20-9-3-2-8-19(18)20/h2-3,8-9,13-14,21-22H,4-7,10-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVWJJHMGFKSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701004050 | |
Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83905-67-3 | |
Record name | Gramodendrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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